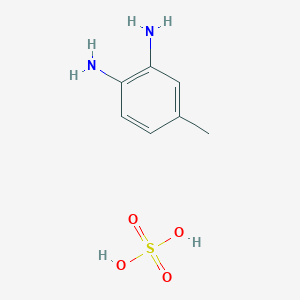

4-Methylbenzene-1,2-diamine sulfate

Description

Overview of Aromatic Diamines in Organic Chemistry

Aromatic diamines are organic compounds that contain two amino (-NH2) functional groups attached to an aromatic ring. wikipedia.org This structural feature allows them to act as potent nucleophiles and building blocks in polymerization reactions. Their applications are extensive, ranging from the production of high-performance polymers and dyes to their use in the pharmaceutical and agricultural sectors. evonik.comontosight.ai The reactivity and properties of aromatic diamines are significantly influenced by the relative positions of the amino groups on the aromatic ring and the presence of other substituents.

Diaminotoluenes, also known as toluenediamines (TDAs), are a subset of aromatic diamines derived from toluene (B28343). cdc.gov They are characterized by a benzene (B151609) ring substituted with two amino groups and one methyl group. There are six possible isomers of diaminotoluene, distinguished by the positions of these three substituents on the benzene ring. wikipedia.org The nomenclature of these isomers follows the standard IUPAC rules, indicating the locants of the amino and methyl groups. For instance, 4-methylbenzene-1,2-diamine indicates that the amino groups are at positions 1 and 2, and the methyl group is at position 4 of the benzene ring. matrix-fine-chemicals.com

The study of aromatic amines dates back to the 19th century with the discovery of aniline (B41778), the simplest aromatic amine. wikipedia.org This discovery paved the way for the development of synthetic dyes and a deeper understanding of aromatic chemistry. Research into aromatic diamines, a class of aniline derivatives, gained momentum with the rise of polymer chemistry in the 20th century. wikipedia.org The ability of diamines to react with dicarboxylic acids or their derivatives to form polyamides, and with diisocyanates to form polyurethanes, was a significant breakthrough. evonik.com The investigation into the various isomers of toluenediamine and their specific properties has been driven by their importance as intermediates in the production of toluene diisocyanate (TDI), a key component of polyurethanes. wikipedia.org The study of organometallic compounds, such as ferrocene, discovered in the mid-20th century, also broadened the understanding of the bonding and reactivity of aromatic systems, which is relevant to the coordination chemistry of aromatic diamines. wikipedia.org

Specific Focus on 4-Methylbenzene-1,2-diamine Sulfate (B86663)

Among the various toluenediamine isomers, 4-Methylbenzene-1,2-diamine and its sulfate salt hold particular interest due to their specific chemical structure and reactivity.

The systematically correct IUPAC name for this compound is 4-methylbenzene-1,2-diamine;sulfuric acid. nih.gov However, it is more commonly known by its synonym, 3,4-Diaminotoluene (B134574) sulfate. nih.govechemi.com Other synonyms include 4-methyl-1,2-phenylenediamine sulfate. chembk.com The non-sulfated parent compound is referred to as 4-methylbenzene-1,2-diamine or 3,4-diaminotoluene. matrix-fine-chemicals.comcymitquimica.com

Interactive Data Table: Nomenclature of 4-Methylbenzene-1,2-diamine Sulfate

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 4-methylbenzene-1,2-diamine;sulfuric acid | nih.gov |

| Common Synonym | 3,4-Diaminotoluene sulfate | nih.govechemi.com |

| Other Synonym | 4-methyl-1,2-phenylenediamine sulfate | chembk.com |

| CAS Number | 1084893-43-5 | nih.govechemi.com |

| Molecular Formula | C7H12N2O4S | nih.govechemi.com |

| Molecular Weight | 220.25 g/mol | nih.govechemi.com |

The properties and applications of toluenediamines are highly dependent on the isomeric form. The six isomers of diaminotoluene are:

2,3-Diaminotoluene nih.gov

2,4-Diaminotoluene (B122806) wikipedia.org

2,5-Diaminotoluene nih.gov

2,6-Diaminotoluene (B122827) nih.gov

3,4-Diaminotoluene (the parent amine of the subject compound) matrix-fine-chemicals.com

3,5-Diaminotoluene

These isomers can also form sulfate salts, such as 2,4-Diaminotoluene sulfate and 2,5-Diaminotoluene sulfate. nih.govnih.gov The commercial production of toluenediamines often results in a mixture of isomers, with the 2,4- and 2,6-isomers being the most commercially significant due to their use in the production of toluene diisocyanate. wikipedia.orgnih.gov The 2,3- and 3,4-isomers are often formed as byproducts. nih.gov The separation of these isomers is a crucial step in their industrial application.

Interactive Data Table: Isomers of Toluenediamine

| Isomer Name | Parent Compound IUPAC Name | CAS Number (Parent) | Sulfate Salt |

|---|---|---|---|

| 2,3-Diaminotoluene | 3-methylbenzene-1,2-diamine | 2687-25-4 nih.gov | Not commonly cited |

| 2,4-Diaminotoluene | 4-methylbenzene-1,3-diamine | 95-80-7 wikipedia.org | 2,4-Diaminotoluene sulfate nih.gov |

| 2,5-Diaminotoluene | 2-methylbenzene-1,4-diamine | 95-70-5 nih.gov | 2,5-Diaminotoluene sulfate nih.gov |

| 2,6-Diaminotoluene | 2-methylbenzene-1,3-diamine | 823-40-5 nih.gov | Not commonly cited |

| 3,4-Diaminotoluene | 4-methylbenzene-1,2-diamine | 496-72-0 matrix-fine-chemicals.com | This compound nih.gov |

| 3,5-Diaminotoluene | 5-methylbenzene-1,3-diamine | 108-71-4 | Not commonly cited |

The research focus on 4-Methylbenzene-1,2-diamine and its sulfate salt has evolved over time. Initially, much of the interest in toluenediamines was centered on the commercially dominant 2,4- and 2,6-isomers for polyurethane production. wikipedia.org However, with advancements in synthetic chemistry and a growing need for novel materials and biologically active compounds, the less common isomers, including 3,4-diaminotoluene, have garnered more attention.

Recent research has explored the synthesis and reactivity of 1,2-diamines in various chemical transformations. organic-chemistry.org For instance, studies have investigated the condensation reactions of aromatic 1,2-diamines with dicarboxaldehydes. acs.org Furthermore, the development of new synthetic methods, including metal-free approaches for creating diarylamines from readily available starting materials, highlights the ongoing innovation in this field. acs.org Research into the biological activities of aromatic diamines suggests potential applications in medicinal chemistry, with some studies indicating antioxidant and cytotoxic properties for compounds like this compound.

Properties

IUPAC Name |

4-methylbenzene-1,2-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.H2O4S/c1-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXGAXXOGWBQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668255 | |

| Record name | Sulfuric acid--4-methylbenzene-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084893-43-5 | |

| Record name | Sulfuric acid--4-methylbenzene-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Mechanisms of 4 Methylbenzene 1,2 Diamine Sulfate

Synthetic Pathways to 4-Methylbenzene-1,2-diamine and its Sulfate (B86663) Salt

The formation of 4-methylbenzene-1,2-diamine, the precursor to its sulfate salt, is primarily achieved through the reduction of corresponding dinitrotoluene isomers.

Catalytic hydrogenation is a widely employed industrial method for producing diaminotoluenes (TDA) from dinitrotoluenes (DNT) due to its high yield and reduced pollution. researchgate.net This process involves the reaction of DNT with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include Raney Nickel, as well as precious metals like palladium and platinum supported on carbon (Pd/C, Pt/C). patsnap.comingentaconnect.com The reaction is typically carried out in the liquid phase, sometimes without an additional solvent, using molten DNT. researchgate.netgoogle.com The process conditions are optimized for temperature and pressure to ensure high efficiency and selectivity. For instance, a continuous liquid phase hydrogenation can be performed at temperatures of 80-120°C and pressures of 1.0-2.5 MPa. google.com

Studies on the kinetics of DNT hydrogenation have shown that the reaction rate is influenced by factors such as hydrogen pressure, catalyst concentration, and temperature. researchgate.netresearchgate.net For example, using a Pt/C nanoparticle catalyst, the initial hydrogenation rate increases significantly with temperature. researchgate.net The process is advantageous for its high yield, stable product quality, and potential for continuous production. google.com

Table 1: Conditions for Catalytic Hydrogenation of Dinitrotoluene (DNT)

| Catalyst | Temperature | Pressure | Key Features |

|---|---|---|---|

| Raney Nickel | 100-140°C | 1.0 - 3.0 MPa | Can be used without extra solvent. researchgate.netpatsnap.com |

| Noble Metal Catalyst | 80-120°C | 1.0-2.5 MPa | Suitable for continuous liquid phase reduction. google.com |

| Platinum on Carbon (Pt/C) | 308-338 K | Not specified | Rate is dependent on hydrogen pressure and temperature. researchgate.net |

The reduction of dinitrotoluenes to diaminotoluenes can also be accomplished using the Béchamp reduction method, which employs iron metal and hydrochloric acid. stackexchange.comresearchgate.net This classic method is effective for converting nitroaromatic compounds to their corresponding amines.

In this reaction, iron acts as the reducing agent, getting oxidized in the process, while the nitro groups are reduced to amino groups. A key advantage of using the Fe/HCl system is that the iron chloride (FeCl₂) formed during the reaction can be hydrolyzed by steam, regenerating hydrochloric acid. stackexchange.com This self-sustaining nature of the reaction makes it an efficient process. stackexchange.com This method is a recognized route for the reduction of a nitro group to an amino group to yield compounds like 4-methylbenzene-1,2-diamine. researchgate.net

4-Methylbenzene-1,2-diamine sulfate is synthesized by reacting the free base, 4-methylbenzene-1,2-diamine, with sulfuric acid. smolecule.com The process involves treating the amine with concentrated sulfuric acid under controlled conditions, which leads to the formation of the corresponding sulfate salt. smolecule.com The resulting product can then be purified, often through recrystallization, to achieve high purity. smolecule.com

A general procedure for forming such salts involves dissolving the diamine, sometimes with heating in a solvent like water, and then adding an aqueous solution of the acid. iucr.orgnih.gov After a period of crystallization, the salt separates from the solution and can be collected. iucr.orgnih.gov The final product is a white crystalline or powdery substance that is soluble in water. smolecule.com

The diamine functionality of 4-methylbenzene-1,2-diamine makes it a versatile building block for the synthesis of various derivatives and more complex molecules. smolecule.comontosight.ai The two amine groups can undergo a range of chemical transformations.

Key reactions include:

Condensation Reactions: The diamine can react with dicarbonyl compounds to form cyclic structures, such as benzodiazepines.

Acylation and Alkylation: The amine groups are susceptible to acylation and alkylation, allowing for the introduction of new functional groups and the production of a variety of derivatives. smolecule.com

Polymer Synthesis: It serves as a monomer in the production of polymers like polyureas and polyimides. ontosight.ai

Dye Synthesis: Its ability to form colored complexes makes it a useful intermediate in the manufacturing of dyes and pigments. smolecule.comontosight.ai

A multi-step pathway to synthesize the parent diamine from p-toluidine (B81030) involves acetylation of the amino group for protection, followed by ortho-nitration, deprotection of the acetyl group, and finally, reduction of the nitro group. researchgate.net

The chemical behavior of this compound is largely dictated by the reactive nature of the aromatic diamine.

Aromatic amines, including 4-methylbenzene-1,2-diamine, are susceptible to oxidation. smolecule.com This oxidation can lead to the formation of intensely colored compounds. This property is the basis for its use as an intermediate in the synthesis of various dyes and pigments. smolecule.comontosight.ai When alkyl groups are attached to a benzene (B151609) ring, they can be oxidized by strong oxidizing agents like potassium manganate(VII). libretexts.org However, the primary reactivity leading to color formation in 4-methylbenzene-1,2-diamine involves the two amine groups on the aromatic ring. The oxidation process can be complex, often resulting in polymerized products.

Chemical Reactivity and Transformation Mechanisms

Condensation Reactions with Carbonyl-Containing Substrates

The diamine moiety of 4-methylbenzene-1,2-diamine is a key functional group that drives its participation in condensation reactions with various carbonyl-containing substrates. These reactions typically proceed after the in-situ neutralization of the sulfate salt to liberate the free diamine, which is the active nucleophile. Two prominent examples of such reactions are the formation of quinoxalines and benzodiazepines.

Quinoxaline (B1680401) Formation:

The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a well-established and versatile method for the synthesis of quinoxalines, a class of heterocyclic compounds with significant biological activities. 4-Methylbenzene-1,2-diamine, as a substituted o-phenylenediamine (B120857), readily undergoes this condensation. For instance, its reaction with benzil (B1666583) (a 1,2-diketone) in a suitable solvent and often in the presence of a catalyst, yields 6-methyl-2,3-diphenylquinoxaline.

The reaction mechanism initiates with the nucleophilic attack of one of the amino groups of 4-methylbenzene-1,2-diamine on one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl carbon. The subsequent dehydration of the cyclic intermediate leads to the formation of the stable aromatic quinoxaline ring. A variety of catalysts, including Brønsted and Lewis acids, can be employed to facilitate this reaction by activating the carbonyl group towards nucleophilic attack.

Benzodiazepine (B76468) Formation:

Similarly, 4-methylbenzene-1,2-diamine can react with ketones to form 1,5-benzodiazepine derivatives. This reaction typically involves the condensation of one molecule of the diamine with two molecules of a ketone. The reaction is often catalyzed by acids. The mechanism involves the initial formation of a Schiff base between one of the amino groups and a ketone molecule, followed by an intramolecular cyclization and subsequent reaction with a second ketone molecule to form the seven-membered benzodiazepine ring.

The following table summarizes representative condensation reactions of 4-methylbenzene-1,2-diamine with carbonyl compounds:

| Carbonyl Substrate | Product Type | General Reaction Conditions |

| 1,2-Diketones (e.g., Benzil) | Quinoxalines | Reflux in a suitable solvent (e.g., ethanol, acetic acid), often with an acid catalyst. |

| Ketones (e.g., Acetone) | 1,5-Benzodiazepines | Reaction in the presence of an acid catalyst. |

Nucleophilic Behavior and Potential as a Reducing Agent

The chemical behavior of 4-methylbenzene-1,2-diamine is largely dictated by the nucleophilic nature of its amino groups. The lone pair of electrons on the nitrogen atoms allows them to attack electron-deficient centers. However, in the form of its sulfate salt, the amino groups are protonated (forming -NH3+), which significantly diminishes their nucleophilicity as the lone pair is no longer available for donation. quora.commasterorganicchemistry.comlibretexts.orgreddit.com Therefore, for the compound to act as a nucleophile, deprotonation to the free diamine is a prerequisite.

The nucleophilicity of the free diamine is influenced by the electron-donating methyl group on the benzene ring, which slightly increases the electron density on the nitrogen atoms compared to unsubstituted o-phenylenediamine.

Furthermore, aromatic amines are known to possess reducing properties and can act as antioxidants. This potential arises from their ability to donate electrons and scavenge free radicals. While specific studies on the antioxidant activity of this compound are not extensively documented, related p-phenylenediamine (B122844) derivatives have been shown to exhibit antioxidant properties. The oxidation of the diamine can lead to the formation of quinone-diimine species. This redox behavior suggests its potential utility as a reducing agent in certain chemical transformations, although this application is less common than its role as a nucleophilic building block.

Participation in Schiff Base Formation

Schiff base formation is a classic condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). 4-Methylbenzene-1,2-diamine, possessing two primary amino groups, can readily participate in this reaction to form mono- or di-Schiff bases, depending on the stoichiometry of the reactants.

The reaction mechanism is initiated by the nucleophilic attack of the amino group on the carbonyl carbon, leading to the formation of a hemiaminal intermediate. This intermediate then undergoes dehydration (loss of a water molecule) to form the imine or Schiff base, characterized by a carbon-nitrogen double bond (C=N). The reaction is typically reversible and is often carried out under conditions that favor the removal of water, thereby driving the equilibrium towards the product.

The formation of Schiff bases from 4-methylbenzene-1,2-diamine is a key step in the synthesis of various heterocyclic compounds and coordination complexes. The resulting imine can act as a ligand for metal ions or can undergo further reactions to create more complex molecular architectures.

Stability and Decomposition Pathways, including Thermal Decomposition Products (e.g., nitrogen oxides, sulfur oxides)

The stability of this compound is an important consideration for its storage and handling. As a salt, it is generally more stable towards oxidation than the free diamine. However, like many aromatic amines, the free base can be susceptible to oxidation and may darken upon exposure to air and light.

Upon heating, this compound is expected to decompose. Based on studies of related compounds, the thermal decomposition is likely to proceed through the breakdown of both the organic and inorganic components of the salt. Heating 3,4-diaminotoluene (B134574), the free base, is known to produce toxic fumes of nitrogen oxides. nih.gov

Furthermore, studies on the pyrolysis of aromatic sulfonic acids indicate that they typically decompose at temperatures in the range of 200-300°C, with the liberation of sulfur dioxide (SO2). Therefore, the thermal decomposition of this compound is expected to yield a mixture of products including:

Nitrogen oxides (NOx): Arising from the decomposition of the amino groups and the aromatic ring.

Sulfur oxides (SOx): Primarily sulfur dioxide (SO2) from the decomposition of the sulfate counter-ion.

Other potential products could include water, carbon oxides, and various organic fragments.

A study on the pyrolysis of sulfonated aromatic amines at 500°C identified aniline (B41778) as a dominant decomposition product, suggesting that cleavage of the C-N and C-S bonds occurs at elevated temperatures.

The following table summarizes the expected thermal decomposition products of this compound:

| Decomposition Product | Origin |

| Nitrogen Oxides (NOx) | Amino groups and aromatic ring |

| Sulfur Oxides (SOx) | Sulfate counter-ion |

| Water | Protonation of the amine and dehydration |

| Carbon Oxides (CO, CO2) | Aromatic ring |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular structure of 4-Methylbenzene-1,2-diamine sulfate (B86663). Various spectroscopic methods offer unique insights into the different components of the molecule. It is important to note that much of the available spectral data corresponds to the free base, 4-Methylbenzene-1,2-diamine. The presence of sulfuric acid to form the sulfate salt will influence the spectral characteristics, particularly by protonating the amine groups.

¹H NMR: In a typical ¹H NMR spectrum of the free base, distinct signals would correspond to the methyl protons, the aromatic protons, and the amine protons. docbrown.info The methyl group protons would appear as a singlet, typically in the upfield region. The aromatic protons would present as a more complex pattern in the downfield region due to their different chemical environments and spin-spin coupling. docbrown.info The amine protons would also produce signals, though their chemical shift can be variable and they may appear as broad singlets. For the sulfate salt, the protonation of the amino groups to form -NH₃⁺ would lead to a significant downfield shift for the adjacent aromatic protons and the appearance of a broad signal for the ammonium (B1175870) protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of 4-Methylbenzene-1,2-diamine would show distinct signals for each unique carbon atom. libretexts.org The carbon of the methyl group would have a characteristic upfield chemical shift. docbrown.info The aromatic carbons would appear in the downfield region, with their specific shifts influenced by the positions of the amine and methyl substituents. docbrown.infodocbrown.info For the sulfate salt, the carbons bonded to the newly formed ammonium groups (C1 and C2) would experience a downfield shift compared to the free base.

| Technique | Group | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|---|

| ¹H NMR | -CH₃ (Methyl) | ~2.1-2.3 | Singlet |

| -NH₂ (Amine) | ~3.5-4.5 | Broad singlet, variable | |

| Ar-H (Aromatic) | ~6.5-7.0 | Multiplets | |

| ¹³C NMR | -CH₃ (Methyl) | ~20 | - |

| Ar-C (Aromatic) | ~115-140 | - |

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. docbrown.info The IR spectrum of the free base, 4-Methylbenzene-1,2-diamine, shows characteristic bands for N-H, C-H, and aromatic C=C bonds. nist.gov For the sulfate salt, additional strong absorption bands from the sulfate ion (SO₄²⁻) would be prominent, and the N-H stretching vibrations would be shifted due to the formation of ammonium (-NH₃⁺) ions. researchgate.net

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (Free Base) | Expected Wavenumber (cm⁻¹) (Sulfate Salt) |

|---|---|---|---|

| N-H | Stretch (Amine) | 3200-3400 (two bands) | N/A |

| N-H | Stretch (Ammonium) | N/A | 2800-3200 (broad) |

| C-H | Aromatic Stretch | 3000-3100 | 3000-3100 |

| C-H | Aliphatic Stretch | 2850-2960 | 2850-2960 |

| C=C | Aromatic Ring Stretch | 1500-1600 | 1500-1600 |

| S=O | Sulfate Stretch | N/A | ~1100 (strong, broad) |

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems. Aromatic amines like 4-Methylbenzene-1,2-diamine exhibit characteristic absorption maxima (λmax) in the UV region. nist.gov The NIST Chemistry WebBook shows absorption maxima for 4-methyl-1,2-benzenediamine in ethanol. nist.gov The formation of the sulfate salt and the resulting protonation of the amino groups can cause a shift in the position and intensity of these absorption bands.

| Compound | Solvent | Absorption Maxima (λmax) (nm) |

|---|---|---|

| m-Phenylenediamine | Acetonitrile | 215, 295 chemwhat.com |

| p-Phenylenediamine (B122844) | Acidic Mobile Phase | 198, 236, 284 sielc.com |

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. In the analysis of 4-Methylbenzene-1,2-diamine sulfate, techniques like electrospray ionization (ESI) would typically detect the protonated molecular ion of the free base [M+H]⁺ in positive ion mode. The molecular weight of the free base (C₇H₁₀N₂) is 122.17 g/mol . molport.com

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful method for identifying metabolites in complex biological matrices. nih.gov This technique involves separating the parent compound and its metabolites using HPLC, followed by mass spectrometric analysis for structural elucidation. nih.gov The fragmentation pattern (MS/MS spectrum) of the parent compound provides a fingerprint that can be used to identify related metabolites, which often retain a core part of the original structure. nih.gov

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

HPLC is the premier technique for the purity assessment of non-volatile organic compounds like this compound. ust.edu The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For aromatic amines, reversed-phase HPLC is commonly employed.

A typical HPLC method for analyzing phenylenediamine isomers, which can be adapted for this compound, would utilize a C18 column. sielc.comsielc.com The mobile phase often consists of a mixture of an aqueous buffer (like sulfuric acid in water) and an organic solvent such as acetonitrile. sielc.comsielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. sielc.com The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.

| Parameter | Condition |

|---|---|

| Column | Primesep 100, 4.6 x 150 mm, 5 µm sielc.com |

| Mobile Phase | Acetonitrile and 0.1% Sulfuric Acid in Water sielc.com |

| Detection | UV at 200 nm sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to the salt nature and consequently low volatility of this compound, direct GC analysis is not feasible. The high polarity and the presence of amino functional groups, which can lead to strong interactions with the stationary phase and result in poor peak shape and thermal decomposition, necessitate a derivatization step. chromastore.com.brresearch-solution.com This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.netgcms.cz

A common derivatization strategy for aromatic amines like the 3,4-diaminotoluene (B134574) moiety in the target compound is acylation. chromastore.com.brchemcoplus.co.jp This involves reacting the amine groups with a derivatizing agent to form more volatile and less polar amide derivatives.

Derivatization with Heptafluorobutyric Anhydride (B1165640) (HFBA):

One effective derivatizing reagent is heptafluorobutyric anhydride (HFBA). research-solution.comresearchgate.net The reaction involves the acylation of the primary amino groups of 4-methylbenzene-1,2-diamine with HFBA to form stable, fluorinated amides. The presence of fluorine atoms in the derivative significantly enhances its detectability, particularly when using an electron capture detector (ECD). research-solution.com

A typical derivatization procedure would involve dissolving the this compound sample in a suitable solvent, followed by the addition of HFBA. The reaction mixture is often heated to ensure complete derivatization. After the reaction, any excess reagent and by-products are typically removed through an extraction or a wash step before injecting the derivatized sample into the GC system. researchgate.net

Instrumentation and Detection:

The derivatized sample is then analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC separates the derivatized analyte from other components in the sample based on their boiling points and interactions with the capillary column's stationary phase. The mass spectrometer then fragments the eluted derivative and provides a mass spectrum, which serves as a molecular fingerprint, allowing for definitive identification and quantification. chemcoplus.co.jp

| Parameter | Typical Condition |

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) |

| Reaction | Acylation of primary amino groups |

| GC Column | Capillary column (e.g., DB-5ms) |

| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD) |

| Analysis Type | Qualitative and Quantitative |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, determination of component purity, and optimization of separation conditions for column chromatography. For the analysis of this compound, the non-volatile nature of the salt means that the analysis is effectively of the 4-methylbenzene-1,2-diamine component.

Methodology:

In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel, is coated onto a flat, inert substrate such as a glass plate or plastic sheet. wisc.edurjpbcs.com A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. utdallas.edu

The separation is governed by the polarity of the analyte, the stationary phase, and the mobile phase. Since silica gel is polar, non-polar compounds will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds will interact more strongly with the silica gel and have lower Rf values. wisc.edu The Rf value is calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. researchgate.net

Stationary and Mobile Phases for Aromatic Amines:

For the separation of aromatic amines like 4-methylbenzene-1,2-diamine, silica gel 60 F254 plates are commonly used as the stationary phase. rjpbcs.com The choice of the mobile phase is critical for achieving good separation. A mixture of solvents is often employed to fine-tune the polarity and optimize the separation. A potential solvent system for separating phenylenediamines is a mixture of ethyl acetate, butanol, and water. rjptonline.org

Visualization:

Since 4-methylbenzene-1,2-diamine is colorless, visualization of the separated spots on the TLC plate is necessary. This can be achieved by viewing the plate under UV light (typically at 254 nm), where UV-active compounds will appear as dark spots on a fluorescent background. gcms.cz Alternatively, chemical staining agents can be used. For aromatic amines, a common visualization reagent is an acidic solution of p-dimethylaminobenzaldehyde, which reacts with the amines to produce colored spots. rjptonline.org

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | e.g., Ethyl acetate: Butanol: Water |

| Visualization | UV light (254 nm), chemical staining reagents |

| Analysis Type | Qualitative (purity, reaction monitoring) |

Advanced Characterization Techniques

Beyond chromatographic methods, a deeper understanding of the molecular and elemental composition of this compound is achieved through advanced characterization techniques.

Single-Crystal X-ray Diffraction for Solid-State Structure

While a specific crystal structure for this compound is not publicly available, the analysis of closely related compounds provides insight into the expected structural features. For instance, the study of similar aromatic amine salts reveals how the protonated diamine cation interacts with the sulfate anion through hydrogen bonding. These interactions are crucial in dictating the solid-state architecture of the compound. The crystal structure of a related compound, 4-Chloro-1,2-phenylenediamine, has been studied in the context of its interaction with human serum albumin, highlighting the importance of understanding the three-dimensional structure of such molecules. nih.gov

The process of single-crystal X-ray diffraction involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined.

Elemental Analysis (CHN, Sulfur)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial for verifying the empirical formula of a synthesized compound and assessing its purity.

For this compound, with the chemical formula C₇H₁₂N₂O₄S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Theoretical Elemental Composition of C₇H₁₂N₂O₄S:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 38.19 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.49 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.72 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 29.06 |

| Sulfur (S) | 32.065 | 1 | 32.065 | 14.56 |

| Total | 220.248 | 100.00 |

The experimental values obtained from elemental analysis are compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity. Discrepancies may indicate the presence of impurities or residual solvents. For instance, the presence of water of hydration would lead to lower-than-expected percentages for C, N, and S, and a higher apparent percentage of H and the introduction of O. The analysis of a related compound, 4-Methoxy-m-phenylenediamine-sulfate hydrate, exemplifies the importance of considering hydration in elemental analysis. accustandard.com In some cases, elemental analysis can also be used to infer the content of specific components, such as the correlation between elemental sulfur content and sulfur-containing amino acids in soybeans. nih.gov

Toxicological Research and Health Impact Assessment

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The journey of 4-methylbenzene-1,2-diamine sulfate (B86663) through the body involves several key processes, from its initial absorption to its eventual elimination. Understanding these ADME pathways is fundamental to assessing its potential systemic effects.

Dermal Absorption and Skin Penetration Rates

Dermal exposure is a primary route of concern for individuals handling 4-methylbenzene-1,2-diamine sulfate in occupational settings. While specific quantitative data on the dermal absorption of the 3,4-isomer is limited, studies on the closely related 2,4-toluenediamine provide valuable insights. Research has shown that diaminotoluenes can be absorbed through the skin. criver.com The extent of skin penetration is influenced by the vehicle in which the compound is present. criver.com For instance, when dissolved in acetone (B3395972) and applied to the abdominal skin of monkeys, approximately 50% of the applied 2,4-diaminotoluene (B122806) was absorbed. criver.com In human volunteers, dermal contact with a 2,4-diaminotoluene solution for 24 hours resulted in an absorption of 23.7% when applied to the forearm. criver.com

Oral Absorption and Bioavailability

Major Metabolic Pathways: Acetylation of Amino Groups, Oxidation of Methyl Groups, Ring Hydroxylation

Once absorbed, 4-methylbenzene-1,2-diamine undergoes metabolic transformation in the body. The primary metabolic pathways for diaminotoluenes include the acetylation of the amino groups, oxidation of the methyl group, and hydroxylation of the aromatic ring. criver.com Acetylation is a common detoxification pathway for aromatic amines, converting them into more water-soluble compounds that can be more easily excreted. Oxidation of the methyl group can lead to the formation of corresponding benzoic acid derivatives, while ring hydroxylation introduces hydroxyl groups onto the benzene (B151609) ring, further increasing water solubility.

Identification of Key Metabolites (e.g., N,N'-diacetyl-toluenediamine) in Urine and Feces

The metabolic processes result in the formation of various metabolites that are subsequently eliminated from the body through urine and feces. For the related isomer, 2,4-toluenediamine, studies in rats have identified several major urinary metabolites, including 4-acetylamino-2-aminotoluene, 2,4-diacetylaminotoluene, and 4-acetylamino-2-aminobenzoic acid. chemicalbook.com In mice, the major urinary metabolites were 4-acetylamino-2-aminobenzoic acid, 4-acetylamino-2-aminotoluene, and 2,4-diacetylaminobenzoic acid. chemicalbook.com It is plausible that similar N-acetylated and oxidized metabolites are formed from 3,4-diaminotoluene (B134574). Fecal excretion also plays a role in the elimination of diaminotoluene metabolites. chemicalbook.com

Tissue Distribution after Exposure

Following absorption, 4-methylbenzene-1,2-diamine and its metabolites can be distributed to various tissues and organs. Studies on 2,4-diaminotoluene have shown that the highest concentrations are typically found in the liver and kidneys, which are key organs involved in metabolism and excretion. criver.com Lower levels are generally found in tissues such as the heart, brain, and gonads. criver.com The distribution pattern can vary between species. For instance, tissue levels of 2,4-toluenediamine metabolites were found to be considerably lower in mice compared to rats. chemicalbook.com

Genotoxicity and Mutagenicity Research

The potential for a chemical to cause genetic damage is a critical aspect of its toxicological evaluation. Research into the genotoxicity and mutagenicity of diaminotoluenes has utilized a variety of in vitro and in vivo assays.

Studies on the isomers of 3,4-diaminotoluene, specifically 2,4- and 2,6-diaminotoluene (B122827), have consistently shown positive results for mutagenicity in the bacterial reverse mutation assay, commonly known as the Ames test. nih.govoup.com This test uses various strains of Salmonella typhimurium to detect a chemical's ability to induce mutations. nih.gov

Furthermore, diaminotoluenes have been investigated for their potential to cause chromosomal damage. In vitro studies using Chinese hamster ovary (CHO) cells have demonstrated that 2,4- and 2,6-diaminotoluene can induce chromosomal aberrations. criver.com Chromosomal aberration tests assess the ability of a substance to cause structural changes in chromosomes. nih.gov

Table 1: Summary of ADME Characteristics of Diaminotoluenes (based on 2,4- and 3,4-isomers)

| Parameter | Finding |

| Dermal Absorption | Can be absorbed through the skin; absorption rate is influenced by the vehicle. |

| Oral Absorption | Assumed to be absorbed from the gastrointestinal tract. |

| Metabolism | Major pathways include acetylation of amino groups, oxidation of the methyl group, and ring hydroxylation. |

| Key Metabolites | Acetylated and oxidized derivatives are major urinary metabolites. |

| Tissue Distribution | Highest concentrations are typically found in the liver and kidneys. |

Table 2: Summary of Genotoxicity Findings for Diaminotoluenes (based on 2,4- and 2,6-isomers)

| Assay | Result |

| Ames Test | Positive for mutagenicity. |

| Chromosomal Aberration Test | Positive for inducing chromosomal aberrations in vitro. |

| Sister Chromatid Exchange Assay | A relevant endpoint for assessing genotoxicity, though specific data for 3,4-diaminotoluene is limited. |

In Vitro Studies: Bacterial Systems and Mammalian Cell Assays

In vitro testing provides a foundational understanding of a chemical's potential to cause genetic damage. For diaminotoluenes, these tests have been conducted using both bacterial and mammalian cell systems. It is important to note that many studies focus on the more common 2,4- and 2,5- isomers due to their wider use, particularly in dyes.

Bacterial Systems (Ames Test with S9 Mix)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations in bacteria. nih.gov Metabolic activation, typically using a rat liver S9 mix, is often required to identify pro-mutagens—substances that become mutagenic after being metabolized. nih.gov While data specific to 4-methylbenzene-1,2-diamine (3,4-TDA) is not extensively reported, its isomers have been studied. For instance, 2,4-diaminotoluene is a known mutagen in the Ames test in the presence of an S9 mix. nih.gov Another related compound used in hair dyes, toluene-2,5-diamine sulfate (TDAS), has also been identified as a potential cause of mutagenicity in the Salmonella typhimurium TA98 strain with S9 activation. nih.gov This suggests that metabolic activation is a critical step in the genotoxicity of this class of aromatic amines. numberanalytics.com

Mammalian Cell Assays (DNA damage, unscheduled DNA synthesis, cell transformation)

Studies using mammalian cells allow for the examination of a broader range of genotoxic endpoints, including DNA damage, repair processes, and carcinogenic potential.

DNA Damage and Unscheduled DNA Synthesis (UDS): Unscheduled DNA synthesis is an indicator of DNA repair following damage. The isomer 2,4-diaminotoluene (2,4-TDA) has been shown to induce UDS in primary rat hepatocytes, suggesting it causes DNA damage that triggers a repair response. nih.govnih.gov In the human hepatoma cell line HepG2, 2,4-TDA induced DNA damage detectable by the comet assay and also prompted a UDS response. nih.gov These findings highlight the DNA-damaging potential of diaminotoluenes following metabolic activation. nih.govnih.gov

Cell Transformation: Cell transformation assays (CTAs) are in vitro methods used to identify potential carcinogens by measuring the induction of phenotypic changes associated with tumorigenicity. nih.govnih.gov In a study screening four toluene (B28343) diamine isomers, 3,4-diaminotoluene (the parent compound of this compound) was found to be the most active isomer at enhancing the transformation of primary hamster embryo cells when added before inoculation with Simian adenovirus 7 (SA7). nih.gov It was also active when administered after the virus. Furthermore, 3,4-diaminotoluene was capable of chemically transforming secondary hamster embryo cells on its own, although with less consistent dose-response results. nih.gov

| Assay Type | Test System | Compound Tested | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Bacterial Reverse Mutation | S. typhimurium TA98 with S9 mix | Toluene-2,5-diamine sulfate (isomer) | Gene Mutation | Positive | nih.gov |

| Unscheduled DNA Synthesis (UDS) | Primary Rat Hepatocytes | 2,4-Diaminotoluene (isomer) | DNA Repair | Positive | nih.gov |

| Cell Transformation | Primary Hamster Embryo Cells + SA7 | 3,4-Diaminotoluene | Enhancement of Viral Transformation | Active | nih.gov |

| Cell Transformation | Secondary Hamster Embryo Cells | 3,4-Diaminotoluene | Chemical Transformation | Active | nih.gov |

In Vivo Studies: Micronuclei Induction, DNA Adduct Formation

In vivo studies in animal models are crucial for understanding how a chemical behaves in a whole organism, providing data on systemic toxicity and genotoxicity in relevant target tissues.

Micronuclei Induction: The micronucleus test is a standard in vivo assay for detecting chromosomal damage. nih.gov It assesses the formation of small, secondary nuclei (micronuclei) in cells, which contain chromosome fragments or whole chromosomes left behind during cell division. researchgate.net While comprehensive in vivo data for 3,4-diaminotoluene is limited, one report indicates it was tested for chromosomal damage in mouse bone marrow. The closely related isomer, 2,4-diaminotoluene, has been shown to give weakly positive results in the rat bone marrow micronucleus test, though this effect was sometimes observed only at very toxic doses, raising questions about its biological relevance. nih.gov In human HepG2 cells, 2,4-TDA was found to increase the frequency of micronuclei, indicating its potential to cause chromosomal damage. nih.govresearchgate.net

DNA Adduct Formation: DNA adducts are segments of DNA that are covalently bonded to a chemical. Their formation is a key step in the initiation of carcinogenesis. Studies using ³²P-postlabeling have demonstrated that the carcinogen 2,4-diaminotoluene forms distinct DNA adducts in rats. nih.gov DNA binding was found to be highest in the liver, a target organ for its carcinogenic effects. nih.gov This indicates that the genotoxicity of diaminotoluenes is directly linked to their ability to bind to DNA after metabolic activation.

Mechanistic Insights into Genotoxic Potential

The genotoxic potential of aromatic amines like 4-Methylbenzene-1,2-diamine is intrinsically linked to their metabolic activation. numberanalytics.com These compounds are generally not reactive towards DNA on their own. However, within the body, particularly in the liver, they undergo enzymatic transformation by cytochrome P450 (CYP) enzymes. This process can generate highly reactive electrophilic intermediates. nih.gov

These reactive metabolites can then form covalent bonds with nucleophilic sites on DNA, creating DNA adducts. taylorandfrancis.com Research on 2,4-diaminotoluene has shown that its metabolic activation leads to the formation of adducts primarily at the guanine (B1146940) base of DNA. nih.gov The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not properly repaired. This mechanism, involving metabolic activation to reactive species that form DNA adducts, is considered a primary pathway for the genotoxicity and carcinogenicity of many aromatic amines. nih.govnih.gov

Immunotoxicity and Sensitization

Beyond genotoxicity, aromatic amines are well-known for their potential to trigger immune responses, particularly skin sensitization.

Skin Sensitization Mechanisms and Allergic Reactions

4-Methylbenzene-1,2-diamine and its related isomers are recognized as skin sensitizers, capable of causing allergic contact dermatitis. nih.govwho.int This type of allergic reaction is a T-cell mediated (Type IV) hypersensitivity response. The mechanism begins when the small aromatic amine molecule, acting as a hapten, penetrates the skin. It then binds to endogenous proteins to form a hapten-protein conjugate. This new complex is recognized as foreign by antigen-presenting cells (APCs) in the skin, such as Langerhans cells. The APCs process the antigen and present it to naive T-cells in the draining lymph nodes, leading to the proliferation of allergen-specific T-cells. Upon subsequent exposure to the same chemical, these memory T-cells are rapidly activated, leading to an inflammatory response at the site of contact, which manifests as the characteristic rash of allergic contact dermatitis.

Immune Response Studies (e.g., T and B cell infiltration and proliferation, regulatory T cells)

Cross-reactivity with Related Aromatic Amines

A significant issue with sensitization to aromatic amines is the high potential for cross-reactivity. This occurs when the immune system, sensitized to one specific chemical, also reacts to other structurally similar chemicals. 4-Methylbenzene-1,2-diamine is structurally related to other aromatic amines used extensively in permanent hair dyes, such as p-phenylenediamine (B122844) (PPD) and toluene-2,5-diamine. Individuals who become allergic to one of these compounds are often allergic to others in the same class. This cross-reactivity is a major concern for consumers and professionals, like hairdressers, who are exposed to these substances.

Reproductive and Developmental Toxicity

Scientific literature and safety assessments indicate a significant lack of specific data regarding the reproductive and developmental toxicity of this compound (also known as toluene-3,4-diamine sulfate).

Teratogenicity Studies in Animal Models

A thorough review of available scientific literature reveals a lack of specific teratogenicity studies conducted on this compound in animal models. A material safety data sheet for the base compound, 3,4-diaminotoluene, explicitly states that no information on teratogenicity is available. coleparmer.com This data gap is a critical area where further research is needed to understand the potential for this compound to cause birth defects.

Embryotoxicity and Fetal Skeletal Anomalies

There is a notable absence of studies investigating the embryotoxic effects and the potential for this compound to induce fetal skeletal anomalies. While research exists on the broader category of toluenediamines and the parent compound toluene, these findings cannot be directly extrapolated to the specific 3,4-diamine isomer. nih.govissuu.com The Cosmetic Ingredient Review (CIR) Expert Panel has highlighted the insufficient data available to support the safety of toluene-3,4-diamine, further underscoring the lack of specific embryotoxicity data. nih.govresearchgate.net

Effects on Sperm Production and Pregnancy Viability

Specific studies on the effects of this compound on sperm production and pregnancy viability have not been identified in the public domain. A safety data sheet for the broader category of mixed isomers of toluenediamine suggests a suspected risk of damaging fertility. basf.us However, this does not provide specific evidence for the 3,4-diamine sulfate salt. For the base compound, 3,4-diaminotoluene, safety data sheets indicate that no information is available on its reproductive effects. coleparmer.com

Carcinogenicity Assessments

Evaluation in Animal Bioassays (e.g., long-term studies in rats and mice)

Mechanistic Aspects of Tumor Induction and Relationship to Genotoxicity

Due to the absence of comprehensive carcinogenicity studies for this compound, there is no specific information on the mechanistic aspects of tumor induction for this compound. A safety data sheet for 3,4-diaminotoluene indicates that mutagenic effects have been observed in experimental animals, which points to potential genotoxicity. coleparmer.com However, a full understanding of the relationship between this potential genotoxicity and any carcinogenic activity would require further dedicated study.

Comparison with Other Toluenediamine Isomers (e.g., 2,4-TDA, 2,5-TDA, 2,6-TDA)

The toxicological properties of toluenediamine (TDA) isomers vary significantly, influencing their respective health risk assessments. While data specific to 4-methylbenzene-1,2-diamine (also known as 3,4-toluenediamine or 3,4-TDA) is less extensive than for some other isomers, comparisons can be drawn from the available literature.

Carcinogenicity:

2,4-Toluenediamine (2,4-TDA): This isomer is the most studied and is recognized for its carcinogenic potential. industrialchemicals.gov.au The International Agency for Research on Cancer (IARC) has classified 2,4-TDA as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans based on sufficient evidence from animal studies. industrialchemicals.gov.au Dietary administration in animal studies resulted in a significant increase in various tumors, including those of the liver, mammary gland, and subcutaneous fibromas. epa.gov

2,5-Toluenediamine (2,5-TDA): In contrast, studies on 2,5-toluenediamine sulfate did not provide conclusive evidence of carcinogenicity in Fischer 344 rats or B6C3F1 mice under the bioassay conditions. europa.eueuropa.eu Consequently, IARC has classified 2,5-TDA as Group 3, not classifiable as to its carcinogenicity to humans. ornl.gov

2,6-Toluenediamine (2,6-TDA): The free base, 2,6-TDA, is classified for carcinogenicity (Category 1B) under the EU's CLP Regulation. industrialchemicals.gov.au

3,4-Toluenediamine (3,4-TDA): A study on o-toluenediamine, a mixture of 3,4-TDA and 2,3-TDA (60:40), was not found to be teratogenic when administered orally to rats or rabbits. cir-safety.org However, specific long-term carcinogenicity studies on 3,4-TDA sulfate are not as readily available.

Genotoxicity: Most TDA isomers show evidence of mutagenicity. 2,4-TDA is considered to have genotoxic potential, with bacterial gene mutation tests being positive in the presence of metabolic activation. industrialchemicals.gov.au Similarly, 2,5-TDA tested positive for bacterial mutagenicity with metabolic activation and for inducing chromosomal aberrations in mammalian cells in vitro. ornl.gov

Acute and Systemic Toxicity: The acute toxicity of TDA isomers also differs. The oral median lethal dose (LD50) in rats for 2,4-TDA is reported as 73 mg/kg bw in females and 136 mg/kg bw in males, indicating high acute toxicity. industrialchemicals.gov.au For the sulfate salt of 2,5-TDA, the oral LD50 in rats is 98 mg/kg. industrialchemicals.gov.au The dihydrochloride (B599025) salt of 2,6-TDA is considered to have moderate acute oral toxicity, with an estimated LD50 between 100 and 300 mg/kg bw in mice. industrialchemicals.gov.au The liver and kidneys are primary target organs for repeated dose toxicity, especially for 2,4-TDA. industrialchemicals.gov.au Allergic skin reactions are also a common concern; 2,4-TDA, 2,5-TDA, and 2,6-TDA are all considered to be skin sensitizers. industrialchemicals.gov.auindustrialchemicals.gov.auindustrialchemicals.gov.au

Table 1: Comparative Toxicology of Toluenediamine Isomers

| Isomer | IARC Carcinogenicity Classification | Acute Oral LD50 (Rat) | Key Target Organs | Skin Sensitization |

|---|---|---|---|---|

| 4-Methylbenzene-1,2-diamine (3,4-TDA) | Data not available | Data not available (Mixture with 2,3-TDA: 660-810 mg/kg) nih.gov | Data not available | Data not available |

| 2,4-Toluenediamine (2,4-TDA) | Group 2B (Possibly carcinogenic to humans) industrialchemicals.gov.au | 73-136 mg/kg industrialchemicals.gov.au | Liver, Kidneys industrialchemicals.gov.au | Yes industrialchemicals.gov.au |

| 2,5-Toluenediamine (2,5-TDA) | Group 3 (Not classifiable) ornl.gov | 98 mg/kg (sulfate salt) industrialchemicals.gov.au | Myocyte degeneration noted as a concern europa.eu | Yes (extremely potent) europa.eu |

| 2,6-Toluenediamine (2,6-TDA) | Classified as Carc. 1B (EU) industrialchemicals.gov.au | Moderate toxicity (dihydrochloride salt) industrialchemicals.gov.au | Data not available | Yes (expected) industrialchemicals.gov.au |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carcinogenicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in toxicology to predict the biological activity of chemicals, such as carcinogenicity, based on their molecular structure. nih.gov These models are integral to modern chemical safety assessment, as advocated by regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), to fill data gaps and prioritize substances for further testing. nih.govqsartoolbox.org

The development of a QSAR model for carcinogenicity involves several steps:

Data Collection: A large, diverse dataset of chemicals with known carcinogenic properties is compiled from databases like the Carcinogenic Potency Database (CPDBAS). nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of a chemical's structural and physicochemical properties (e.g., hydrophobicity, steric factors, frontier orbital energies), are calculated for each chemical in the dataset. nih.govresearchgate.net

Model Building: A statistical algorithm, such as a Counter Propagation Artificial Neural Network (CP ANN), is used to establish a mathematical relationship between the molecular descriptors and the observed carcinogenic activity. nih.gov

Validation: The model's predictive performance is rigorously assessed according to OECD principles. This includes internal validation (e.g., cross-validation) and external validation using a set of chemicals not used in the model's development. nih.gov

For carcinogenicity, which is a complex endpoint, QSAR models can be either classification-based (predicting if a chemical is carcinogenic or not) or regression-based (predicting carcinogenic potency, such as the TD50 value). nih.govresearchgate.net Recent models have been developed to predict human cancer slope factors for both oral and inhalation exposure, achieving accuracies of 74-76% in external validation for classification. nih.gov While QSAR models are valuable for screening and prioritization, they are generally not used as standalone replacements for conventional testing but rather as part of a weight-of-evidence approach. nih.govnih.gov

Neurotoxicity and Other Systemic Effects (e.g., renal toxicity, liver damage)

The systemic toxicity of this compound is not well-documented on its own. However, data from its isomers, particularly 2,4-TDA, provide insight into potential systemic effects.

Liver and Renal Toxicity: The liver and kidneys are identified as the main target organs for the harmful effects of 2,4-TDA following repeated oral exposure. industrialchemicals.gov.au Toxic effects reported in animal studies include increased liver weights, liver damage, and centrilobular necrosis in the liver. industrialchemicals.gov.au A lowest observed adverse effect level (LOAEL) of 5.9 mg/kg bw/day was established in rats based on toxic effects in the liver and kidneys. industrialchemicals.gov.au Chronic animal studies of 2,4-TDA have consistently reported liver injury. epa.gov For 2,5-TDA, a point of concern raised by scientific committees was myocyte degeneration observed in a dose-ranging study. europa.eu

Neurotoxicity: Information on the specific neurotoxicity of this compound is limited. However, acute (short-term) exposure to high levels of the isomer 2,4-TDA in humans has been associated with neurological symptoms such as dizziness, convulsions, fainting, and coma. epa.gov In animal studies with 2,5-TDA sulfate, observed signs of toxicity after a single high oral dose included lethargy and ataxia (a lack of voluntary coordination of muscle movements). europa.eu

Table 2: Summary of Systemic and Neurotoxic Effects of Toluenediamine Isomers

| Isomer | Primary Systemic Effects | Observed Neurotoxic Signs (Acute, High Exposure) |

|---|---|---|

| 4-Methylbenzene-1,2-diamine (3,4-TDA) | Data not available | Data not available |

| 2,4-Toluenediamine (2,4-TDA) | Liver damage (centrilobular necrosis), kidney toxicity industrialchemicals.gov.au | Dizziness, convulsions, fainting, coma epa.gov |

| 2,5-Toluenediamine (2,5-TDA) | Myocyte degeneration (concern), liver and kidney effects noted in some studies europa.eu | Lethargy, ataxia europa.eu |

| 2,6-Toluenediamine (2,6-TDA) | Data not available | Poor general appearance, labored respiration industrialchemicals.gov.au |

Environmental Fate and Ecotoxicology

Environmental Release and Distribution

The release of 4-methylbenzene-1,2-diamine sulfate (B86663) into the environment is primarily linked to industrial activities. Once released, its distribution is governed by its physical and chemical properties, such as water solubility and vapor pressure.

Sources of Release (e.g., industrial waste streams, landfills, spills)

The primary sources of environmental contamination with diaminotoluenes, including the 4-methylbenzene-1,2-diamine isomer, are associated with their manufacturing processes and the industries that utilize them. who.int A significant portion of the environmental loss, estimated at over 50%, occurs through the disposal of industrial wastes in landfills. who.int The production of 3,4-diaminotoluene (B134574) itself can generate wastewater, though modern synthesis methods aim to reduce the volume of this effluent. google.com

Furthermore, given its use as an intermediate in the production of dyes and pigments, industrial waste streams from these manufacturing facilities are a potential source of release. nbinno.comsmolecule.com Spillage during transportation and handling of both the raw chemical and the products derived from it also represents a potential route for environmental entry. who.int

Water Solubility and Potential for Contamination of Surface and Groundwater

4-Methylbenzene-1,2-diamine sulfate is described as being soluble in water. smolecule.com This characteristic is a key factor in its potential to contaminate aquatic environments. nbinno.com Due to this solubility, leakage from landfills or storage sites where industrial wastes containing this compound are deposited can lead to the contamination of both surface and groundwater. who.intnbinno.com The parent compound, 3,4-diaminotoluene, is also soluble in water, alcohol, and ether. nih.gov This solubility facilitates its transport within aqueous environments, increasing the risk of widespread contamination should a release occur. who.int

Vapor Pressure and Atmospheric Distribution

The potential for atmospheric distribution of a chemical is related to its vapor pressure. For the parent compound, 3,4-diaminotoluene, the vapor pressure has been reported as 0.0179 mmHg at 25°C. guidechem.com Another source indicates a vapor pressure of 1 hPa at 106 °C. fishersci.com These low vapor pressure values suggest that the risk of environmental contamination through evaporation and subsequent atmospheric distribution is likely minimal under standard conditions. smolecule.com

Physical and Chemical Properties of 3,4-Diaminotoluene

| Property | Value |

| Vapor Pressure | 0.0179 mmHg at 25°C guidechem.com |

| Boiling Point | 155-156 °C at 18 mmHg chemicalbook.comscientificlabs.co.uksigmaaldrich.com |

| Melting Point | 87-89 °C chemicalbook.comsigmaaldrich.com |

| Water Solubility | Soluble smolecule.comnih.gov |

Environmental Transformation and Degradation

Once in the environment, this compound can undergo various transformation and degradation processes, which determine its persistence and ultimate fate.

Degradation by Hydroxyl Radicals in the Atmosphere

Biodegradation Studies (e.g., in acclimated sludge)

Information on the biodegradation of this compound is scarce. However, studies on other diaminotoluene isomers provide some indication of potential biodegradability. For instance, a bench-scale treatability study using acclimated sludge from a treatment plant demonstrated that 2,4-diaminotoluene (B122806) is degradable, with a total organic carbon removal of 45% in 4 hours. smolecule.com Another study successfully demonstrated the biodegradation of 2,4- and 2,6-diaminotoluene (B122827) isomers in activated sludge that had been acclimated with aniline (B41778) and toluenediamine (TDA). aensiweb.net This suggests that microbial communities can adapt to degrade diaminotoluenes. The study also noted that the fungus Trametes versicolor was effective in removing 2,4-TDA and 2,6-TDA from a nutrient solution. aensiweb.net These findings suggest that biodegradation in environments with adapted microbial populations, such as in acclimated sludge of wastewater treatment plants, could be a significant degradation pathway for diaminotoluenes.

Stability in Various Environmental Compartments

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. While specific data for the sulfate salt is limited, information on the parent compound, 4-methylbenzene-1,2-diamine (also known as 3,4-toluenediamine), and other related phenylenediamines provides valuable insights into its likely environmental behavior.

Biodegradation:

Studies on toluenediamines (TDA) suggest that they are biodegradable, although the rate can be slow and dependent on the acclimation of microbial populations. nih.gov For instance, the biodegradation of TDA in activated sludge has been shown to occur, with the rate being first-order at low concentrations. nih.gov However, these compounds are not considered readily biodegradable. nih.gov It is anticipated that 4-Methylbenzene-1,2-diamine would exhibit similar characteristics, undergoing gradual biodegradation in soil and aquatic environments. The presence of a sulfate group is not expected to significantly alter the biodegradability of the aromatic amine structure.

Hydrolysis:

Based on the chemical structure of 4-Methylbenzene-1,2-diamine, which lacks functional groups susceptible to hydrolysis, this degradation process is not expected to be a significant environmental fate pathway. nih.govgoogle.com Aromatic amines are generally stable to hydrolysis under typical environmental pH conditions.

Photolysis:

Environmental Stability Summary:

| Environmental Compartment | Degradation Pathway | Stability/Persistence | Notes |

| Water | Biodegradation | Moderately Persistent | Degradation rate is dependent on microbial adaptation. |

| Hydrolysis | Stable | Not a significant degradation pathway. | |

| Photolysis | Potential for slow degradation | Dependent on sunlight intensity and water conditions. | |

| Soil | Biodegradation | Moderately Persistent | Likely to be the primary degradation pathway. |

| Sediment | Biodegradation | Potentially Persistent | Anoxic conditions may slow down degradation. |

Ecotoxicity to Aquatic and Terrestrial Organisms

The ecotoxicity of this compound is a key consideration for its environmental risk. As with other aromatic amines, it is expected to exhibit some level of toxicity to aquatic life.

Toxicity to Aquatic Species

Toxicity to Fish:

Acute toxicity data for related diaminotoluenes on fish species are available. For example, the oral LD50 for Toluene-2,5-Diamine in an unspecified mammal is reported as 3600 mg/kg. who.int While this is not a direct measure of aquatic toxicity, it indicates the potential for systemic effects.

Toxicity to Invertebrates:

Aquatic invertebrates, such as Daphnia magna, are standard organisms for ecotoxicity testing. Although specific data for this compound is lacking, studies on other phenylenediamines indicate a potential for toxicity.

Toxicity to Algae:

Algae are primary producers in aquatic ecosystems, and their inhibition can have cascading effects on the food web. The toxicity of aromatic amines to algae varies depending on the specific compound and algal species.

Ecotoxicity Data for Related Compounds:

| Compound | Species | Endpoint | Value | Reference |

| Toluene-2,5-Diamine sulfate | Rat (oral) | LD50 | 98 mg/kg | who.int |

| 2,4-Diaminotoluene | Rat (oral) | LD50 | - | nih.gov |

This table includes data for related compounds due to the lack of specific data for this compound.

Environmental Risk Assessment Frameworks and Considerations

The environmental risk assessment of a chemical substance like this compound involves a systematic process of evaluating its potential adverse effects on the environment. This process typically includes four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.govnih.gov

Hazard Identification: This step involves identifying the potential adverse effects of the substance on environmental organisms. For this compound, the primary hazards are its potential toxicity to aquatic organisms, as indicated by data on related aromatic amines. who.intresearchgate.net

Dose-Response Assessment: This step quantifies the relationship between the dose or concentration of the substance and the magnitude of the adverse effect. Due to the limited specific ecotoxicity data for this compound, a precautionary approach would involve using data from the most sensitive related compounds to establish a predicted no-effect concentration (PNEC).

Exposure Assessment: This step estimates the concentration of the substance that is likely to be found in various environmental compartments (water, soil, sediment). This involves considering the substance's use patterns, release rates, and its fate and transport in the environment.

Risk Characterization: In the final step, the predicted environmental concentration (PEC) is compared to the PNEC. The PEC/PNEC ratio is used to determine the level of risk. A ratio greater than one suggests a potential for adverse environmental effects, indicating a need for risk management measures.

Frameworks for such assessments are established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). epa.govepa.gov These frameworks provide guidance on data requirements, assessment methodologies, and the use of surrogate data when specific information is unavailable. For aromatic amines, considerations such as their potential for bioaccumulation and the formation of persistent degradation products are important aspects of a comprehensive environmental risk assessment. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations offer a theoretical framework to predict and interpret the behavior of 4-Methylbenzene-1,2-diamine sulfate (B86663).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For aromatic compounds like those derived from toluene (B28343), DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), can predict molecular geometry and vibrational frequencies. nih.govresearchgate.net These theoretical calculations can be compared with experimental data to validate the computational model. nih.gov Studies on similar substituted toluene compounds have utilized DFT to calculate properties like bond dissociation energies, providing insights into their reactivity. acs.orgnih.gov The addition of a methyl group to a benzene (B151609) ring has been shown through DFT studies to decrease the energy gap compared to benzene itself. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability. nih.gov A smaller gap suggests higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov For molecules with conjugated π systems, such as the benzene ring in 4-Methylbenzene-1,2-diamine, π to π* transitions are common upon absorption of light. libretexts.org The presence of non-bonding electrons on the amine groups also allows for n to π* transitions. libretexts.org These transitions, which involve moving an electron from a non-bonding orbital to an anti-bonding π* orbital, typically occur at longer wavelengths than π to π* transitions. libretexts.org Analysis of related sulfonamide compounds using DFT has shown that the calculated HOMO and LUMO energies indicate charge transfer within the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

SAR in Relation to Toxicity and Sensitization

The structure of 4-Methylbenzene-1,2-diamine is closely related to its toxicological profile, including its potential as a skin sensitizer.

The structural similarity of 4-methylbenzene-1,2-diamine to other aromatic amines, which are known to have hazardous properties, suggests that it may share some of these characteristics. chemsec.org Aromatic amines as a class are noted for their potential toxicity. chemsec.org

The substituents on the benzene ring—the methyl group and two amino groups—play a significant role in the reactivity and biological effects of 4-Methylbenzene-1,2-diamine. The methyl group is an activating group, increasing electron density in the benzene ring, particularly at the ortho and para positions, through hyperconjugation. quora.com The amino groups are also activating and ortho-, para-directing.

The table below summarizes the key molecular properties of 4-Methylbenzene-1,2-diamine and its sulfate salt.

| Property | 4-Methylbenzene-1,2-diamine | 4-Methylbenzene-1,2-diamine sulfate |

| IUPAC Name | 4-methylbenzene-1,2-diamine | 4-methylbenzene-1,2-diamine;sulfuric acid nih.gov |

| Synonyms | 3,4-Diaminotoluene (B134574), 4-Methyl-o-phenylenediamine nih.gov | 3,4-Diaminotoluene sulfate nih.gov |

| CAS Number | 496-72-0 nih.gov | 1084893-43-5 nih.gov |

| Molecular Formula | C₇H₁₀N₂ nih.gov | C₇H₁₂N₂O₄S nih.gov |

| Molecular Weight | 122.17 g/mol nih.gov | 220.25 g/mol nih.gov |

Stereochemistry and its Impact on Activity

The concept of stereochemistry encompasses the three-dimensional arrangement of atoms in a molecule and its effect on the molecule's properties and reactivity. In the case of 4-Methylbenzene-1,2-diamine, the precursor to the sulfate salt, the molecule itself is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not have enantiomers. However, the molecule does exhibit conformational isomerism due to the rotation around the single bonds, particularly the C-N bonds of the amino groups and the C-C bonds of the methyl group relative to the benzene ring.

The formation of the sulfate salt introduces strong ionic interactions and hydrogen bonding between the diamine cation and the sulfate anion. These interactions will likely restrict the conformational freedom of the 4-Methylbenzene-1,2-diamine moiety compared to its free base form. The precise geometry of the salt in the solid state would be determined by crystal packing forces, which seek to maximize favorable intermolecular interactions.

While direct evidence linking specific conformers of this compound to its activity is scarce, structure-activity relationship (SAR) studies on analogous compounds, such as p-phenylenediamine (B122844) derivatives, highlight the critical role of substituent positioning on biological activity. For instance, a study on the mutagenicity of various p-phenylenediamine derivatives demonstrated that the location and nature of substituents on the benzene ring are crucial in determining their mutagenic potential. nih.gov

To illustrate this principle, the following table summarizes the mutagenic activity of several nitro-p-phenylenediamine derivatives, showcasing how the position of substituents can dramatically alter the biological outcome.

| Compound | Substituent Position | Mutagenic Activity |

|---|---|---|

| 4-amino-3-nitro-6-methylaniline | C6 | Highly Mutagenic |

| 4-amino-3-nitro-6-methoxyaniline | C6 | Highly Mutagenic |

| 4-amino-3-nitro-5-methylaniline | C5 | Reduced or Abolished |

| 4-amino-3-nitro-5-isopropylaniline | C5 | Reduced or Abolished |

Furthermore, the degree of substitution also plays a significant role, as shown in the table below.

| Compound | Number of Methyl Groups | Mutagenic Activity |

|---|---|---|

| 4-amino-3-nitroaniline | 0 | Mutagenic |

| 4-amino-3-nitro-5,6-dimethylaniline | 2 | Weakly Mutagenic |

| 4-amino-3-nitro-2,6-dimethylaniline | 2 | Non-mutagenic |

These findings from a related class of compounds underscore that even subtle changes in the stereochemical arrangement, such as the placement of a methyl group, can have a profound impact on biological activity. nih.gov

Molecular Dynamics Simulations (if relevant to specific interactions)

For a compound like this compound, MD simulations could be employed to:

Explore Conformational Landscapes: To identify the most stable conformations of the molecule in different environments, such as in a vacuum, in an aqueous solution, or interacting with a biological macromolecule.